
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a chemical compound with the molecular formula C8H15NO .
Molecular Structure Analysis
The molecular structure of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is represented by the InChI code: 1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H .Physical And Chemical Properties Analysis
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine has a molecular weight of 177.67 . It is an off-white solid .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Esquivel-Amores et al. (2018) investigated the reaction of dibromo-dihydro-cyclopropa[phenanthrene] with butyllithium in THF, leading to a complex mixture including a pyran derivative. This work documents the trapping of a cyclopropylidene(oid) and its ring-opened allene into a single product, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Esquivel-Amores et al., 2018).
Synthetic Methodologies for Functional Molecules
- Research by Eckl et al. (2021) presented a stereoselective, scalable, and metal-free ring-expansion methodology of monocyclopropanated pyrroles and furans, leading to functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. This method, featuring a cyclopropylcarbinyl cation rearrangement, highlights the utility of such compounds in drug synthesis and the construction of complex molecular architectures (Eckl et al., 2021).
Catalysis and Polymerization
- A study by Ma et al. (2013) developed a mild and efficient strategy for constructing persubstituted bis-tetrahydrofurans and perhydrofuro[2,3-b]pyran derivatives via a [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes, catalyzed by InCl3. This highly diastereoselective process underscores the potential of such compounds in the synthesis of complex organic frameworks (Ma et al., 2013).
Advanced Materials and Ligand Design
- Choi et al. (2015) reported the synthesis and characterization of zinc(II) and cadmium(II) complexes involving N′-cyclohexyl substituted N,N-bispyrazolyl ligands. The structural analysis revealed tetrahedral and trigonal bipyramidal geometries, with implications for catalysis and material science applications (Choi et al., 2015).
Propiedades
IUPAC Name |
1-(oxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQQEAOOMSXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


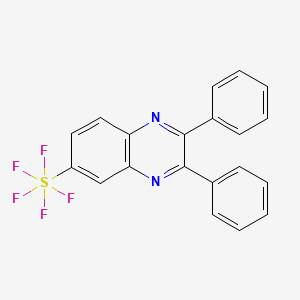
![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

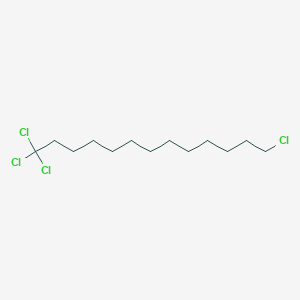
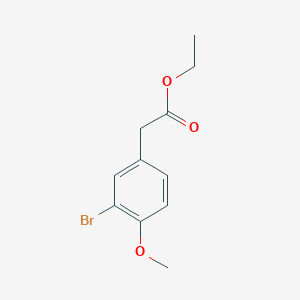
![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)
![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
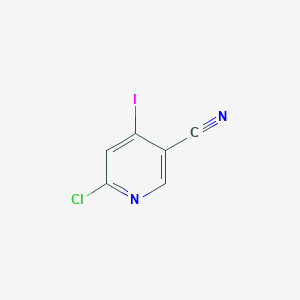
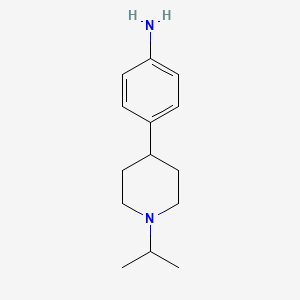
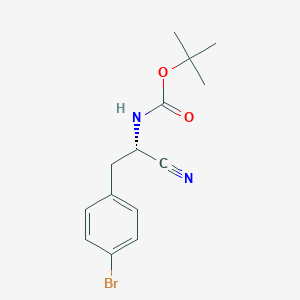
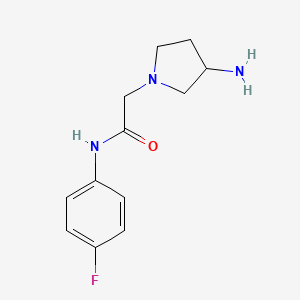
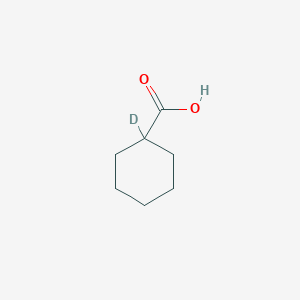
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)
